molecular formula C8H5BrS B1147249 5-BROMOBENZO[B]THIOPHENE CAS No. 133150-64-8

5-BROMOBENZO[B]THIOPHENE

Cat. No. B1147249
CAS RN: 133150-64-8
M. Wt: 213.09
InChI Key:
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Description

5-Bromobenzo[b]thiophene is a chemical compound with the molecular formula C8H5BrS . It is a solid substance and is used as a reactant in the preparation of 4-aminoquinolines and tetraoxanes displaying antimalarial activity .


Synthesis Analysis

The synthesis of benzothiophene has been a subject of great interest in recent years . Various methods have been developed for the synthesis of benzothiophenes, including the Gewald Reaction and the Paal-Knorr Thiophene Synthesis . A recent approach for the synthesis of benzothiophene motifs under electrochemical conditions involves the reaction of sulfonhydrazides with internal alkynes .


Molecular Structure Analysis

The molecular structure of 5-Bromobenzo[b]thiophene consists of a benzene ring fused with a thiophene ring . The compound has a molecular weight of 213.10 g/mol . The InChI string and the Canonical SMILES string provide more detailed information about its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromobenzo[b]thiophene are diverse. For instance, an aryne reaction with alkynyl sulfides affords benzo[b]thiophenes . Another reaction involves the interaction between elemental sulfur and NaOtBu, which enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .


Physical And Chemical Properties Analysis

5-Bromobenzo[b]thiophene is a solid substance . It has a melting point of 47-48°C and a boiling point of 105-107°C . The compound has a molecular weight of 213.10 g/mol and a complexity of 126 .

Scientific Research Applications

Organic Semiconductor Building Blocks

5-Bromobenzo[c]thiophene is used as a building block in the field of organic semiconductors . Organic semiconductors are a type of semiconductor whose performance is based on organic molecules or polymers. They can be used in a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Synthetic Organic Chemistry

This compound has created considerable interest in synthetic organic chemistry . Synthetic organic chemistry is a branch of chemistry that specializes in the construction of organic compounds using organic reactions. These compounds can be used in a wide range of applications, from pharmaceuticals to dyes and coatings.

Photochemistry

5-Bromobenzo[c]thiophene is also relevant in the field of photochemistry . Photochemistry is the study of the chemical effects of light. This compound could potentially be used in the development of new photochemical reactions or in the study of existing ones.

Electrochemistry

In electrochemistry, this compound has shown potential . Electrochemistry is the study of chemical reactions that involve the movement of electrons. This could lead to applications in batteries, fuel cells, or other energy storage and conversion technologies.

Theoretical Chemistry

The compound is also a subject of interest in theoretical chemistry . Theoretical chemistry uses physics to explain or predict the behavior of chemical systems. This could involve the use of computational models to predict the properties of new compounds or reactions.

Materials Chemistry

Finally, 5-Bromobenzo[c]thiophene is an important player in materials chemistry , which involves the design and synthesis of new materials with desirable properties. This could include the development of new polymers, ceramics, or composite materials.

Safety And Hazards

5-Bromobenzo[b]thiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes burns by all exposure routes and is corrosive . Users are advised to avoid breathing dust and contact with skin and eyes .

Future Directions

5-Bromobenzo[b]thiophene is a part of a collection of unique chemicals provided to early discovery researchers . Its potential applications in the synthesis of new compounds and in various fields of research make it a subject of ongoing study .

properties

IUPAC Name

5-bromo-2-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGPYDSULDKNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSC=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[c]thiophene

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